3-Chloro-4-(pyridin-4-yl)aniline Derivative Demonstrates 15.8-Fold Improvement in Smoothened Antagonism vs. Analogous 3-Substituted Scaffolds
Derivatives built on the 3-Chloro-4-(pyridin-4-yl)aniline scaffold, when compared to analogs with modifications at the 3-position or alternative heterocyclic cores, demonstrate quantifiable superiority in Smoothened (Smo) antagonism. A specific derivative (CHEMBL3126692) containing the target biaryl amine core exhibited an IC50 of 300 nM against human Smo in a cellular reporter gene assay [1]. In contrast, closely related analogs from the same chemical series, lacking this precise substitution pattern, exhibited IC50 values of 4,740 nM or higher (>15.8-fold difference) [2].
| Evidence Dimension | Smoothened (Smo) Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 300 nM |
| Comparator Or Baseline | Analog (e.g., alternative substitution at 3-position) IC50 = 4,740 nM |
| Quantified Difference | 15.8-fold lower IC50 (higher potency) |
| Conditions | Mouse Shh Light2 cells co-expressing Gli-dependent reporter gene |
Why This Matters
This data validates that the 3-chloro-4-(pyridin-4-yl) aniline core provides a critical pharmacophore geometry for effective Smo antagonism, which is essential for developing Hedgehog pathway inhibitors for oncology research.
- [1] BindingDB. (2014). BDBM50449052 (CHEMBL3126692): IC50 data for Smoothened homolog. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50449052. View Source
- [2] ChEMBL Database. (n.d.). ChEMBL3126692 and related series: Bioactivity data for Smoothened receptor. Retrieved from https://www.ebi.ac.uk/chembl/. View Source
